molecular formula C14H25BrN3O3 B009899 3-(3-(2-Bromoacetamido)propylcarbamoyl)-proxyl free radical CAS No. 100900-11-6

3-(3-(2-Bromoacetamido)propylcarbamoyl)-proxyl free radical

Cat. No. B009899
M. Wt: 363.27 g/mol
InChI Key: HRHTYNXIXOOARI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The 3-(3-(2-Bromoacetamido)propylcarbamoyl)-proxyl free radical, commonly known as BrAAP-CPLX, is a stable nitroxide radical that has shown potential in various scientific research applications. It is synthesized through a multi-step process and has been used to study the mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism Of Action

BrAAP-CPLX acts as a stable nitroxide radical that can undergo redox reactions with various biomolecules, including proteins, lipids, and DNA. It can also scavenge reactive oxygen species (ROS) and protect against oxidative stress in biological systems.

Biochemical And Physiological Effects

BrAAP-CPLX has been shown to have various biochemical and physiological effects, including the ability to protect against oxidative stress, modulate enzyme activity, and alter membrane fluidity. It has also been shown to have anti-inflammatory and anti-cancer properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of BrAAP-CPLX is its stability, which allows for long-term studies. It is also relatively easy to synthesize and can be used in a variety of experimental conditions. However, its use can be limited by its potential toxicity and the need for specialized equipment for EPR and MRI studies.

Future Directions

There are several future directions for the use of BrAAP-CPLX in scientific research, including the development of new imaging techniques, the investigation of its potential therapeutic applications, and the exploration of its interactions with various biomolecules. Additionally, the use of BrAAP-CPLX in combination with other probes and techniques may provide new insights into biological systems and disease processes.

Synthesis Methods

BrAAP-CPLX is synthesized through a multi-step process that involves the reaction of 2-bromoacetamide with 3-amino-1-propanol, followed by the reaction of the resulting product with di-tert-butyl dicarbonate. The final step involves the reaction of the resulting product with 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL) in the presence of triethylamine.

Scientific Research Applications

BrAAP-CPLX has been used in various scientific research applications, including as a spin label for electron paramagnetic resonance (EPR) spectroscopy studies, as a contrast agent for magnetic resonance imaging (MRI) studies, and as a redox-sensitive probe for fluorescence imaging studies. It has also been used to study the mechanism of action of various enzymes and to investigate the oxidative stress in biological systems.

properties

CAS RN

100900-11-6

Product Name

3-(3-(2-Bromoacetamido)propylcarbamoyl)-proxyl free radical

Molecular Formula

C14H25BrN3O3

Molecular Weight

363.27 g/mol

InChI

InChI=1S/C14H25BrN3O3/c1-13(2)8-10(14(3,4)18(13)21)12(20)17-7-5-6-16-11(19)9-15/h10H,5-9H2,1-4H3,(H,16,19)(H,17,20)

InChI Key

HRHTYNXIXOOARI-UHFFFAOYSA-N

SMILES

CC1(CC(C(N1[O])(C)C)C(=O)NCCCNC(=O)CBr)C

Canonical SMILES

CC1(CC(C(N1[O])(C)C)C(=O)NCCCNC(=O)CBr)C

Origin of Product

United States

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